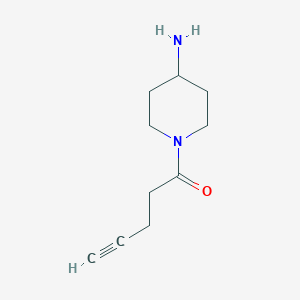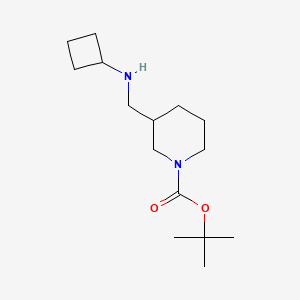
1-Boc-3-cyclobutylaminomethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-cyclobutylaminomethyl-piperidine is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.39 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-cyclobutylaminomethyl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) or through intramolecular amination of organoboronates.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides and appropriate bases.
Protection of the Amine Group: The amine group is protected using the Boc protecting group, which is introduced through the reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-cyclobutylaminomethyl-piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2
Substitution: Alkyl halides, sulfonates, bases (e.g., NaOH, KOH)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidine or cyclobutyl derivatives .
Scientific Research Applications
1-Boc-3-cyclobutylaminomethyl-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclobutylaminomethyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in biochemical reactions. The compound’s effects are mediated through its binding to target proteins, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)piperidine: Similar structure but lacks the cyclobutyl group.
1-Boc-4-(aminomethyl)piperidine: Similar structure with the amine group at a different position on the piperidine ring.
1-Boc-3-(cyclopropylaminomethyl)piperidine: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
1-Boc-3-cyclobutylaminomethyl-piperidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds with specific biological activities.
Properties
CAS No. |
887586-35-8 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclobutylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-5-6-12(11-17)10-16-13-7-4-8-13/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
MQPREJZJJBCJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


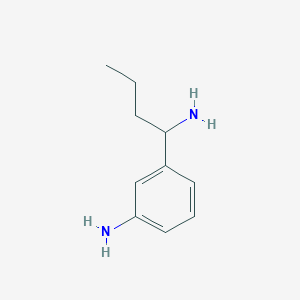
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
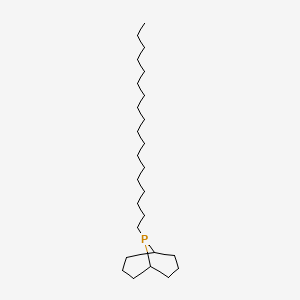
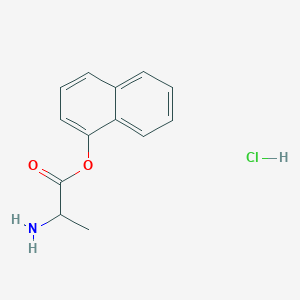
![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)


